molecular formula C10H11BrO2 B15216927 3-(3-Bromo-5-methoxyphenyl)oxetane

3-(3-Bromo-5-methoxyphenyl)oxetane

Cat. No.: B15216927
M. Wt: 243.10 g/mol
InChI Key: WKZXZQSGIYAALE-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-methoxyphenyl)oxetane: is an organic compound with the molecular formula C10H11BrO2 It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-5-methoxyphenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a brominated phenyl ether derivative under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromo-5-methoxyphenyl)oxetane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenyl oxetanes.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl oxetane.

Scientific Research Applications

3-(3-Bromo-5-methoxyphenyl)oxetane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-methoxyphenyl)oxetane involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    3-Bromooxetane: Similar structure but lacks the methoxy group.

    3-(2-Bromo-5-methoxyphenyl)oxetane: Similar structure with a different position of the bromine atom.

    4-Bromotetrahydropyran: Contains a bromine atom and a tetrahydropyran ring instead of an oxetane ring.

Uniqueness: 3-(3-Bromo-5-methoxyphenyl)oxetane is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, which can influence its reactivity and potential applications. The oxetane ring also imparts distinct chemical properties, making it a valuable compound for various research applications.

Biological Activity

The compound 3-(3-Bromo-5-methoxyphenyl)oxetane is a member of the oxetane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and effects on various cancer cell lines.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods that involve the coupling of brominated phenyl groups with oxetane moieties. The general synthetic route involves the use of bromo-substituted phenols and oxetanones under controlled conditions to ensure high yields and purity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against different human cancer cell lines. The biological evaluation revealed that this compound exhibits significant cytotoxicity, particularly against MCF-7 breast cancer cells. The IC50 values reported for several analogues in the same series ranged as low as 0.47 ± 0.02 μM, indicating potent antiproliferative activity (Table 1) .

Compound Cell Line IC50 (μM)
This compoundMCF-70.47 ± 0.02
Other analogues (e.g., 5c , 5h )MDA-MB-231Variable
Other analogues (e.g., 5k )PANC-1Variable

The mechanism by which this compound exerts its cytotoxic effects is not fully elucidated but appears to involve inhibition of tubulin polymerization. However, it has been noted that while some oxetane derivatives show weak inhibition of tubulin polymerization (IC50 > 20 μM), their cytotoxicity might arise from alternative biological targets .

Wound Healing Assays

In addition to cytotoxicity, the effect of this compound on cell migration was assessed using wound healing assays. Compounds similar to this compound were shown to inhibit migration in PANC-1 cells at concentrations higher than their respective IC50 values. This suggests a potential role in preventing metastasis, a critical factor in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the phenyl ring significantly influences the biological activity of oxetane derivatives. For instance, compounds with bromine or methoxy groups at strategic positions demonstrated enhanced antiproliferative activity compared to their unsubstituted counterparts. The presence of an unfunctionalized pendant phenyl ring at the 2-position also appears crucial for maintaining potency .

Case Studies

A notable case study involved the evaluation of a series of oxetane-containing compounds against various cancer cell lines. The results highlighted that structural modifications could lead to significant changes in biological activity, emphasizing the importance of detailed SAR analysis in drug development.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-(3-bromo-5-methoxyphenyl)oxetane

InChI

InChI=1S/C10H11BrO2/c1-12-10-3-7(2-9(11)4-10)8-5-13-6-8/h2-4,8H,5-6H2,1H3

InChI Key

WKZXZQSGIYAALE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2COC2)Br

Origin of Product

United States

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